N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide
Overview
Description
N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide typically involves the reaction of 3-ethynylaniline with 3-trifluoromethylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, including the use of automated reactors and continuous flow systems. The purification process may also be scaled up using industrial chromatography techniques or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl and trifluoromethyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, used as an anticancer agent.
Gefitinib: Another quinazoline derivative with similar anticancer properties.
Uniqueness
N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features an ethynyl group and a trifluoromethyl group, which are crucial for its biological activity. The molecular structure enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, blocking their activity. The ethynyl and trifluoromethyl groups enhance binding affinity and specificity toward these targets.
- Protein-Ligand Interactions : It is utilized in studies involving protein-ligand interactions, which are critical for understanding its role in cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. It has been investigated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Study Results : In vitro studies demonstrated that the compound significantly inhibited the growth of cancer cells, with IC50 values indicating effective cytotoxicity. For instance, one study reported IC50 values in the low micromolar range against specific cancer cell lines .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research suggests it may reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in response to inflammatory stimuli.
- In Vitro Findings : A study found that this compound dose-dependently inhibited LPS-induced IL-6 release in macrophages, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds known for their biological activities.
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
Erlotinib | Quinazoline derivative | Anticancer | 0.47 |
Gefitinib | Quinazoline derivative | Anticancer | 2.21 |
This compound | Ethynyl & trifluoromethyl substituted benzamide | Anticancer & Anti-inflammatory | Low micromolar |
This table highlights how this compound compares favorably in terms of its potential efficacy against cancer and inflammation compared to established drugs like Erlotinib and Gefitinib.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Enzymatic Studies : The compound was evaluated as a biochemical probe in enzymatic studies, demonstrating significant inhibition of target enzymes involved in cancer progression.
- Cell Viability Assays : In vitro assays using various cancer cell lines indicated that the compound effectively reduced cell viability, supporting its potential as an anticancer agent .
- Inflammation Models : Studies involving animal models showed that treatment with the compound resulted in decreased inflammatory markers, further validating its anti-inflammatory properties .
Properties
IUPAC Name |
N-(3-ethynylphenyl)-3-(trifluoromethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c1-2-11-5-3-8-14(9-11)20-15(21)12-6-4-7-13(10-12)16(17,18)19/h1,3-10H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCZFKBAGCBRRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.